1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

Lipophilicity Drug-likeness Physicochemical profiling

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol (CAS 2055841-33-1; IUPAC: α-methyl-6-(methylsulfonyl)-3-pyridinemethanol) is a chiral secondary alcohol belonging to the sulfonylpyridine class of heterocyclic compounds. With molecular formula C₈H₁₁NO₃S and molecular weight 201.24 g/mol, it is supplied as a yellow to pale yellow liquid oil under ambient storage conditions.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
Cat. No. B14036580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)S(=O)(=O)C)O
InChIInChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3
InChIKeySHGZGAQIOCKJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol: Structural Identity and Procurement-Relevant Physicochemical Profile


1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol (CAS 2055841-33-1; IUPAC: α-methyl-6-(methylsulfonyl)-3-pyridinemethanol) is a chiral secondary alcohol belonging to the sulfonylpyridine class of heterocyclic compounds . With molecular formula C₈H₁₁NO₃S and molecular weight 201.24 g/mol, it is supplied as a yellow to pale yellow liquid oil under ambient storage conditions . Its computed physicochemical profile includes a LogP of 0.5384, topological polar surface area (TPSA) of 67.26 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds . The compound is available as a racemate (CAS 2055841-33-1), (R)-enantiomer (CAS 2055848-79-6), and (S)-enantiomer (CAS 2055848-80-9), with typical purities of 95–98% from commercial suppliers .

Why 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol Cannot Be Replaced by Generic Pyridinyl Alcohols or Sulfonylpyridine Analogs


The 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol scaffold presents three interdependent structural features that are not replicated by any single commercially available analog: (i) a chiral secondary alcohol at the pyridine 3-position, which introduces stereochemistry-dependent biological recognition and serves as a synthetic handle for further derivatization [1]; (ii) a strongly electron-withdrawing methylsulfonyl substituent at the 6-position that modulates both the electronic character of the pyridine ring and the physicochemical properties of the molecule [2]; and (iii) the concurrent presence of hydrogen-bond donor (hydroxyl) and acceptor (sulfonyl) functionalities. Substituting the secondary alcohol with a primary alcohol (e.g., (6-(methylsulfonyl)pyridin-3-yl)methanol) eliminates the chiral center and alters lipophilicity by more than two LogP units (from 0.54 to −1.77), fundamentally changing pharmacokinetic and target-engagement properties. Replacing the sulfonyl with a methyl group (e.g., 1-(6-methylpyridin-3-yl)ethanol) removes the electron-withdrawing character and hydrogen-bond acceptor capacity critical for protein-ligand interactions in the sulfonylpyridine pharmacophore class [3].

Quantitative Differentiation Evidence for 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol Versus Closest Analogs


Lipophilicity Differentiation: LogP of 0.54 vs −1.77 for the Primary Alcohol Analog

The target compound 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol exhibits a computed LogP of 0.5384, whereas the primary alcohol analog (6-(methylsulfonyl)pyridin-3-yl)methanol (CAS 2089377-85-3) has a computed LogP of −1.77 . This represents a difference of approximately 2.3 LogP units, corresponding to a >200-fold difference in predicted octanol–water partition coefficient. The increased lipophilicity of the secondary alcohol arises from the additional methyl group on the α-carbon, which also introduces the chiral center. LogP values in the 0–3 range are generally considered favorable for oral bioavailability and membrane permeability under Lipinski's Rule of Five, whereas LogP values below 0 (such as −1.77) are associated with poor membrane permeability and rapid renal clearance.

Lipophilicity Drug-likeness Physicochemical profiling

Chiral Center Availability: Enantiopure Forms Enable Stereochemistry-Dependent Applications

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol contains a chiral secondary alcohol at the α-carbon, whereas the primary alcohol analog (6-(methylsulfonyl)pyridin-3-yl)methanol and the ketone analog 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone (CAS 1417656-65-5) are achiral . The target compound can be procured in three forms: racemate (CAS 2055841-33-1, MW 201.24), (R)-enantiomer (CAS 2055848-79-6, MW 201.25), and (S)-enantiomer (CAS 2055848-80-9, MW 201.25) . Enantiopure forms are commercially available at 95% purity in quantities from 5 g to 5 kg, enabling stereochemistry-controlled synthesis and biological evaluation . The ketone analog (MW 199.23) lacks the hydroxyl hydrogen-bond donor, while the primary alcohol analog (MW 187.22) lacks both the chiral center and the α-methyl group .

Chiral resolution Enantioselective synthesis Stereochemistry

Class-Level Antichlamydial Selectivity: Sulfonylpyridine Scaffold vs Broad-Spectrum Antibiotics

Although the specific compound 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol has not been individually profiled in published antichlamydial assays, its sulfonylpyridine core scaffold has demonstrated selective inhibition of Chlamydia trachomatis growth without affecting Staphylococcus aureus or Escherichia coli viability [1]. Feng et al. (2023) reported that lead sulfonylpyridine compound 22 inhibited C. trachomatis growth and displayed selectivity over S. aureus and E. coli, with a favorable cytotoxicity profile toward mammalian cell lines and stability in both serum and simulated gastric fluid [2]. This selectivity contrasts with the current standard-of-care antibiotics azithromycin and doxycycline, which are broad-spectrum agents that disrupt commensal microbiota [2]. Earlier SAR studies confirmed that several sulfonylpyridine analogs impair C. trachomatis growth without affecting host cell viability and were non-mutagenic in a Drosophila melanogaster assay [3].

Antichlamydial Bacterial selectivity Sulfonylpyridine pharmacophore

Synthetic Versatility: Bidirectional Derivatization via Secondary Alcohol Oxidation-Reduction Chemistry

The secondary alcohol of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone (CAS 1417656-65-5, MW 199.23), using standard oxidizing agents . This oxidation state interconversion is not accessible from the primary alcohol analog (6-(methylsulfonyl)pyridin-3-yl)methanol, whose oxidation would yield an aldehyde rather than a ketone. Conversely, the ketone can be reduced back to the racemic alcohol or enantioselectively reduced to access either enantiomer [1]. The target compound thus serves as a bidirectional synthetic hub: it can be functionalized through the hydroxyl group (e.g., esterification, etherification, sulfonation) or through the ketone after oxidation (e.g., reductive amination, Grignard addition, condensation). The compound has been described as a versatile building block for synthesizing pharmaceuticals targeting specific receptors or enzymes involved in disease pathways, with particular relevance to pain management and inflammation applications analogous to methylsulfonyl-containing COX-2 pharmacophores [2].

Synthetic intermediate Oxidation-reduction Building block

Hydrogen-Bond Donor Capacity: Differentiating Secondary Alcohol from Ketone and Primary Alcohol Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA), as computed from its molecular structure (SMILES: CC(C1=CN=C(C=C1)S(=O)(=O)C)O) . In contrast, the ketone analog 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone has zero HBDs and four HBAs, while the primary alcohol analog (6-(methylsulfonyl)pyridin-3-yl)methanol has one HBD and four HBAs but with a different spatial orientation of the hydroxyl group . The HBD count of 1 falls within the optimal range (≤5) under Lipinski's Rule of Five, and the HBD/HBA ratio of 1:4 provides a balanced hydrogen-bonding profile for protein-ligand interactions. Additionally, the TPSA of 67.26 Ų is well below the 140 Ų threshold commonly associated with acceptable oral bioavailability . The hydroxyl group enables participation in hydrogen-bond networks that are geometrically distinct from those accessible to the primary alcohol, due to the different position of the OH relative to the pyridine ring (α-branching vs primary methanol).

Hydrogen bonding Molecular recognition Pharmacophore design

Evidence-Backed Application Scenarios for 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol in Scientific Research and Industrial Procurement


Enantioselective Medicinal Chemistry: Stereochemistry-Dependent Lead Optimization

Procurement of enantiopure (R)- or (S)-1-(6-(methylsulfonyl)pyridin-3-yl)ethanol (CAS 2055848-79-6 or 2055848-80-9) enables stereochemistry-controlled synthesis of pharmaceutical candidates where biological target engagement is enantiomer-specific . The sulfonylpyridine scaffold has demonstrated selective anti-chlamydial activity with bacterial selectivity, and access to single enantiomers is essential for SAR studies that differentiate target-mediated activity from off-target effects [1]. This scenario applies to programs developing pathogen-selective anti-infectives, COX-2 inhibitors containing methylsulfonyl pharmacophores, or kinase inhibitors where pyridine-based hinge binders require defined stereochemistry [2].

Bidirectional Synthetic Intermediate for Multi-Step Pharmaceutical Synthesis

The compound's ability to undergo controlled oxidation to 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone (CAS 1417656-65-5), combined with the capacity for hydroxyl-directed functionalization (esterification, etherification, mesylation), makes it a strategically valuable intermediate for convergent synthetic routes . This bidirectional reactivity reduces the number of distinct building blocks required in a synthetic campaign. The chiral center also enables asymmetric induction in downstream transformations, as exemplified by lipase-catalyzed kinetic resolutions of pyridinyl alcohols and stereospecific substitutions of methanesulfonate esters [1].

Sulfonylpyridine Pharmacophore Exploration for Anti-Infective Drug Discovery

For research groups pursuing selective anti-chlamydial agents—an area with no FDA-approved pathogen-specific treatment—1-(6-(methylsulfonyl)pyridin-3-yl)ethanol serves as a functionalized entry point into the sulfonylpyridine chemical space . Published SAR studies confirm that sulfonylpyridine derivatives can inhibit C. trachomatis growth with selectivity over commensal bacteria (S. aureus, E. coli), favorable mammalian cytotoxicity profiles, and stability in both serum and simulated gastric fluid [1]. The target compound's LogP of 0.54 places it in a favorable lipophilicity range for cellular penetration, while the hydroxyl group provides a synthetic handle for further optimization of potency and pharmacokinetic properties [2].

COX-2 Inhibitor Intermediate and Methylsulfonyl Pharmacophore Development

The methylsulfonyl pyridine motif is a validated pharmacophore in selective COX-2 inhibitors, including etoricoxib . While the target compound is not itself a COX-2 drug, its structural relationship to key etoricoxib intermediates (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) positions it as a useful building block for exploring structure–activity relationships around the methylsulfonyl pyridine core [1]. The secondary alcohol functionality provides a synthetic entry point that is absent in the ketone intermediates typically employed in etoricoxib synthesis, potentially enabling novel analogs with modified pharmacology [2].

Quote Request

Request a Quote for 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.